1-Propyl-2(1H)-pyridinone
CAS No.: 19006-63-4
Cat. No.: VC21041300
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19006-63-4 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-propylpyridin-2-one |
| Standard InChI | InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
| Standard InChI Key | RBLWIBNMCJMLBU-UHFFFAOYSA-N |
| SMILES | CCCN1C=CC=CC1=O |
| Canonical SMILES | CCCN1C=CC=CC1=O |
Introduction
Nomenclature and Identification
Chemical Identifiers
1-Propyl-2(1H)-pyridinone is identified by several standardized chemical identifiers that are crucial for accurate referencing in scientific databases and literature. Table 1 presents the key identifiers for this compound.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 19006-63-4 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| IUPAC Standard InChIKey | RBLWIBNMCJMLBU-UHFFFAOYSA-N |
The molecular formula C₈H₁₁NO indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in each molecule of 1-Propyl-2(1H)-pyridinone. This composition directly corresponds to the pyridinone ring structure with the propyl substituent .
Synonyms and Alternative Names
The compound is known by various names in scientific literature and chemical databases, reflecting different naming conventions and structural interpretations. The recognized synonyms for 1-Propyl-2(1H)-pyridinone include:
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1-Propyl-2(1H)-pyridone
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1-Propyl-2-pyridone
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2(1H)-Pyridinone, 1-propyl-
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2(1H)-Pyridone, 1-propyl-
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N-n-Propyl-2-pyridone
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1-Propyl-1,2-dihydropyridine-2-one
The variety of names reflects the different nomenclature systems used in chemistry, particularly for heterocyclic compounds. The terms "pyridinone" and "pyridone" are often used interchangeably, both referring to the same structural motif with the carbonyl group at the 2-position of the pyridine ring .
Physical and Chemical Properties
Basic Physical Properties
The physical properties of 1-Propyl-2(1H)-pyridinone determine its behavior in various experimental and industrial processes. Table 2 presents the key physical properties of this compound.
The relatively high boiling point at standard pressure (263-264 °C) suggests strong intermolecular forces, likely due to the polar nature of the pyridinone core. The significant decrease in boiling point under reduced pressure demonstrates the utility of vacuum distillation techniques for processing this compound, particularly when thermal decomposition might be a concern at elevated temperatures .
Structural Characteristics
1-Propyl-2(1H)-pyridinone features a pyridinone core consisting of a six-membered heterocyclic ring with a nitrogen atom at position 1 and a carbonyl group at position 2. The propyl group (CH₃CH₂CH₂-) is attached to the nitrogen atom, creating an N-substituted pyridinone structure .
The carbonyl group adjacent to the nitrogen atom creates a resonance-stabilized system that influences the electronic distribution within the molecule. This electronic arrangement affects the compound's reactivity, particularly at positions 3, 4, 5, and 6 of the pyridinone ring, which may undergo various electrophilic and nucleophilic reactions .
The propyl substituent introduces a degree of lipophilicity to the molecule, potentially affecting its solubility characteristics and influencing its interactions with biological membranes in potential pharmacological applications. The linear three-carbon chain also provides a site for further functionalization, offering opportunities for derivative synthesis .
Chemical Reactivity
The predicted pKa value of 0.31 ± 0.20 suggests that 1-Propyl-2(1H)-pyridinone possesses weak acidic properties, consistent with the general characteristics of pyridinones . This acidity is attributed to the ability of the nitrogen-containing heterocyclic system to stabilize negative charges through resonance.
The pyridinone core typically exhibits both electrophilic and nucleophilic sites, making it a versatile structural motif for various chemical transformations. The carbonyl group can participate in typical carbonyl chemistry, including nucleophilic addition reactions, while the aromatic ring may undergo electrophilic substitution reactions, although with modified reactivity patterns compared to simple aromatic compounds .
Applications and Significance
Synthetic Intermediate
Based on the structural characteristics of 1-Propyl-2(1H)-pyridinone, this compound likely serves as a valuable intermediate in organic synthesis. N-substituted pyridinones can function as building blocks for more complex heterocyclic systems, contributing to the synthesis of compounds with potential applications in pharmaceuticals and materials science .
The reactivity of the pyridinone ring at various positions allows for selective functionalization, potentially leading to the development of structurally diverse derivatives with tailored properties. These derivatives may exhibit modified physical, chemical, and biological characteristics compared to the parent compound .
Chemical Research Applications
In chemical research, 1-Propyl-2(1H)-pyridinone may serve as a model compound for studying reaction mechanisms, structural effects on reactivity, and the influence of N-substitution on the properties of heterocyclic systems. Its well-defined structure makes it suitable for investigating fundamental aspects of organic and physical chemistry .
The compound's thermal properties, as evidenced by its characterized boiling points under different pressure conditions, also make it relevant for studies on distillation and separation techniques in chemical engineering applications .
Analytical Characterization
Chromatographic Behavior
The physical properties of 1-Propyl-2(1H)-pyridinone, particularly its boiling point and polarity, would influence its behavior in various chromatographic techniques. The compound's relatively high boiling point suggests that it would be suitable for analysis by gas chromatography (GC) using appropriate temperature programming .
In liquid chromatography (LC), the presence of both the polar pyridinone core and the nonpolar propyl chain would give the compound an amphiphilic character, potentially requiring optimized mobile phase compositions for effective separation and analysis .
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